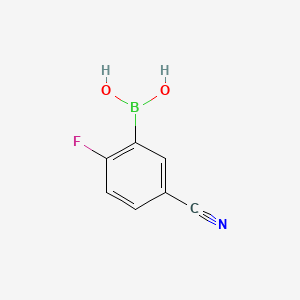

5-Cyano-2-fluorophenylboronic acid

Vue d'ensemble

Description

5-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular weight of 5-Cyano-2-fluorophenylboronic acid is 164.93 g/mol . The InChI code is 1S/C7H5BFNO2/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-3,11-12H .

Physical And Chemical Properties Analysis

5-Cyano-2-fluorophenylboronic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Applications De Recherche Scientifique

Fluorescence Quenching and Sensor Development

Fluorescence quenching mechanisms of boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid were investigated, revealing the active static quenching mechanism and its potential in sensor development. Fluorescent probes based on boronic acid, including cyano-substituted variants, demonstrated high sensitivity and selectivity for glucose detection in biological samples, indicating the pivotal role of such compounds in medical diagnostics and research (Geethanjali et al., 2015) (Wang et al., 2021).

Pharmacological and Biochemical Studies

Derivatives synthesized through palladium-catalyzed Suzuki cross-coupling reactions, involving various arylboronic acids including fluoro-substituted variants, displayed notable pharmacological activities such as haemolytic, biofilm inhibition, and anti-thrombolytic properties, suggesting the importance of 5-Cyano-2-fluorophenylboronic acid in medicinal chemistry and drug development (Ikram et al., 2015).

Analytical Chemistry and Detection Methods

The compound's role in the synthesis and quantitation of genotoxic impurities in pharmaceutical compounds underscores its importance in maintaining drug safety and compliance with international standards. Advanced UPLC methods utilizing boronic acid derivatives enable the detection of critical genotoxic impurities, showcasing the compound's utility in ensuring the purity and safety of pharmaceutical products (Katta et al., 2017).

Safety and Hazards

5-Cyano-2-fluorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, wash immediately with plenty of water .

Mécanisme D'action

Target of Action

5-Cyano-2-fluorophenylboronic acid is primarily used as a laboratory chemical This allows them to modulate the activity of these targets .

Mode of Action

The cyano and fluorine groups on the phenyl ring of the compound could potentially influence its reactivity and selectivity .

Biochemical Pathways

Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

These include the compound’s pKa, the presence of transporters in the body, and the compound’s ability to form boronate esters with biological molecules .

Result of Action

Given the reactivity of boronic acids, it’s plausible that this compound could modulate the activity of various proteins, enzymes, and receptors, leading to changes in cellular function .

Action Environment

The action of 5-Cyano-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form boronate esters. Additionally, the presence of diol-containing molecules in the environment can influence the compound’s selectivity and reactivity .

Propriétés

IUPAC Name |

(5-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCSMTHUTFTXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382607 | |

| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-2-fluorophenylboronic acid | |

CAS RN |

468718-30-1 | |

| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

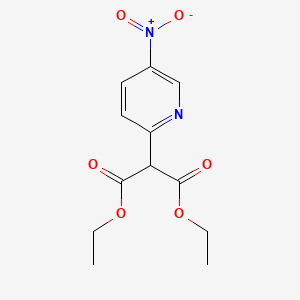

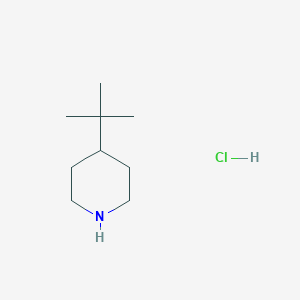

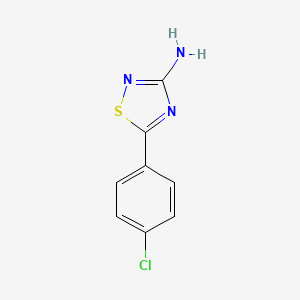

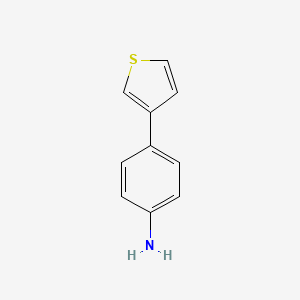

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)